molecular formula C34H31N3O3 B10871096 N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B10871096
M. Wt: 529.6 g/mol
InChI Key: XWGGOJSMMXIXOG-UHFFFAOYSA-N
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Description

The compound N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide features a pyrrole core substituted with cyano, furan-2-ylmethyl, and diphenyl groups. The acetamide moiety is modified with a phenoxy group bearing methyl and isopropyl substituents. The compound’s synthesis and structural characterization likely employ crystallographic tools like SHELX and OLEX2, which are widely used for small-molecule refinement and analysis .

Properties

Molecular Formula

C34H31N3O3

Molecular Weight

529.6 g/mol

IUPAC Name

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C34H31N3O3/c1-23(2)28-17-16-24(3)19-30(28)40-22-31(38)36-34-29(20-35)32(25-11-6-4-7-12-25)33(26-13-8-5-9-14-26)37(34)21-27-15-10-18-39-27/h4-19,23H,21-22H2,1-3H3,(H,36,38)

InChI Key

XWGGOJSMMXIXOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve stirring without solvent at elevated temperatures or using catalytic amounts of bases like triethylamine in ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines

Scientific Research Applications

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Trends

  • Crystallographic Tools : SHELX and OLEX2 are critical for resolving complex structures like the target compound, enabling precise bond-length and angle measurements .
  • Synthetic Routes : Compounds in use multi-step protocols involving isocyanides and boronate esters, suggesting the target compound may require similar strategies.

Biological Activity

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the pyrrole derivative class. Its unique structure, characterized by a pyrrole ring with various substituents, suggests potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C34H31N3O3C_{34}H_{31}N_3O_3 with a molecular weight of 573.63 g/mol. The compound features a pyrrole ring substituted with a furan moiety, cyano group, and two phenyl groups along with an acetamide functional group. This structural diversity contributes to its potential reactivity and biological activity.

Property Details
Molecular FormulaC34H31N3O3
Molecular Weight573.63 g/mol
IUPAC NameThis compound
InChI KeyZFMNLDXHZHQCDN-GUBAARJWSA-N

The biological activity of this compound is believed to arise from its interaction with specific molecular targets and pathways. The cyano and furan groups are crucial for binding to target proteins, while the diphenyl and methoxyphenoxy acetamide moieties enhance its stability and bioactivity. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Research indicates that pyrrole derivatives often demonstrate significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF26812.50
NCI-H46042.30
A54926

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness against specific cancer types.

Case Studies and Research Findings

A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. The study identified several promising candidates with significant cytotoxicity against MCF7 spheroids, indicating the potential effectiveness of similar compounds including N-[3-cyano...]. The results underscored the importance of structural diversity in enhancing biological activity.

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